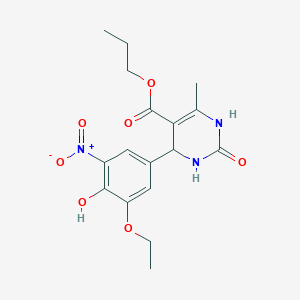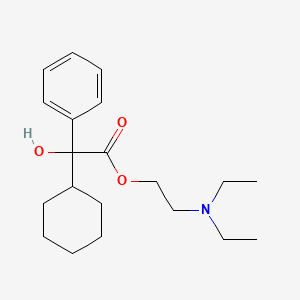![molecular formula C17H16ClF3N2O3S B11627532 2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3-methylphenyl)acetamide](/img/structure/B11627532.png)
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of acetamides and contains both aromatic and aliphatic moieties.
- The compound’s structure consists of a trifluoromethyl-substituted phenyl ring, a chlorinated phenyl ring, and an acetamide group.
- It is used in various scientific applications due to its unique properties.
2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3-methylphenyl)acetamide: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 2-chloro-5-(trifluoromethyl)benzenesulfonamide with 3-methylphenylacetic acid under appropriate conditions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using established organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of other complex molecules.
Biology: It may have applications in drug discovery and chemical biology.
Medicine: Research on its pharmacological properties could reveal potential therapeutic uses.
Industry: It might find applications in materials science or as an intermediate in fine chemical synthesis.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- It could interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamides or acetamides with similar functional groups.
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be fully understood.
Properties
Molecular Formula |
C17H16ClF3N2O3S |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H16ClF3N2O3S/c1-11-4-3-5-13(8-11)22-16(24)10-23(27(2,25)26)15-9-12(17(19,20)21)6-7-14(15)18/h3-9H,10H2,1-2H3,(H,22,24) |
InChI Key |
BQOKAIXJRQDZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627453.png)

![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11627463.png)

![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11627483.png)
![2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11627490.png)
![2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11627494.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627496.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-2-YL)acetamide](/img/structure/B11627501.png)
![1-(3,4-Dichlorophenyl)-3-[(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]urea](/img/structure/B11627518.png)
![(2Z)-N-(4-bromophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11627524.png)
![2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11627528.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627543.png)
![2-(3-Nitrophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627545.png)
